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Compound of Interest

Compound Name:
3-Aminobenzaldehyde

hydrochloride

Cat. No.: B137676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Aminobenzaldehyde hydrochloride, a crucial building block in pharmaceutical and chemical

synthesis. While direct experimental spectra for the hydrochloride salt are not readily available

in public databases, this document presents the detailed spectral analysis of the free base, 3-

Aminobenzaldehyde, and extrapolates the expected spectral characteristics of its hydrochloride

form based on established principles of organic spectroscopy.

Executive Summary
3-Aminobenzaldehyde hydrochloride is an aromatic compound containing an aldehyde and

an amino group, the latter of which is protonated in the hydrochloride salt. This protonation

significantly influences the compound's spectral properties, particularly in Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides the available spectral

data for the free amine, 3-Aminobenzaldehyde, and offers a detailed analysis of the anticipated

spectral changes upon its conversion to the hydrochloride salt. Generic experimental protocols

for acquiring the spectral data are also included.

Spectral Data of 3-Aminobenzaldehyde (Free Base)
The following tables summarize the available quantitative spectral data for 3-

Aminobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of 3-Aminobenzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.49 s 1H -CHO

7.16 – 7.08 m 2H Ar-H

6.98 d (J = 7.3 Hz) 1H Ar-H

6.72 d (J = 7.5 Hz) 1H Ar-H

5.28 s 2H -NH₂

Solvent: DMSO-d₆,

Frequency: 600

MHz[1]

¹³C NMR Spectral Data of 3-Aminobenzaldehyde

Chemical Shift (δ) ppm Assignment

162.24 -CHO

149.48 Ar-C-NH₂

134.84 Ar-C

129.78 Ar-CH

117.61 Ar-CH

117.44 Ar-CH

112.80 Ar-CH

Solvent: DMSO-d₆, Frequency: 151 MHz[1]

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.rsc.org/suppdata/d4/ra/d4ra05443a/d4ra05443a1.pdf
https://www.rsc.org/suppdata/d4/ra/d4ra05443a/d4ra05443a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum of 3-Aminobenzaldehyde is expected to show a molecular ion peak

corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) Data of 3-Aminobenzaldehyde

Parameter Value

Calculated m/z for C₇H₇NO [M+H]⁺ 122.0599

Found m/z [M+H]⁺ 122.06

Ionization Mode: ESI⁺[1]

Infrared (IR) Spectroscopy
While a quantitative table of IR peaks for 3-Aminobenzaldehyde is not available, the

characteristic absorption bands would include:

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[2]

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

C=O stretching (aldehyde): A strong absorption around 1700 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

N-H bending: A band around 1650-1580 cm⁻¹.[2]

Expected Spectral Characteristics of 3-
Aminobenzaldehyde Hydrochloride
The protonation of the amino group to form the hydrochloride salt induces predictable changes

in the spectral data.

NMR Spectroscopy
¹H NMR: The two protons of the -NH₂ group will become three protons in the -NH₃⁺ group.

This will likely appear as a broad singlet further downfield from the original -NH₂ signal due
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to the increased deshielding effect of the positive charge. The chemical shifts of the aromatic

protons, particularly those ortho and para to the amino group, are also expected to shift

downfield due to the electron-withdrawing nature of the -NH₃⁺ group.

¹³C NMR: The carbon atom attached to the nitrogen (-C-NH₃⁺) will experience a downfield

shift in its chemical shift compared to the free amine. Other carbons in the aromatic ring will

also be affected, though to a lesser extent.

Infrared (IR) Spectroscopy
The formation of the ammonium salt (-NH₃⁺) results in significant changes in the IR spectrum:

N-H stretching: The sharp N-H stretching bands of the primary amine will be replaced by a

very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic

of the N-H stretching vibrations in an ammonium salt.[3][4] This broad band may also overlap

with the C-H stretching absorptions.

N-H bending: A characteristic ammonium bending vibration is expected to appear in the

1620-1560 cm⁻¹ region.[5][6]

Mass Spectrometry
In a typical electron impact (EI) mass spectrum, the hydrochloride salt would likely fragment to

show the mass of the free amine (121.14 g/mol ) as the base peak or a significant peak, as the

HCl is readily lost. The molecular ion of the salt itself may not be observed.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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Referencing: Reference the spectra to the residual solvent peak.

Processing: Process the acquired data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy (FTIR-ATR)
Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum.

Mass Spectrometry (ESI)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer.

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate

mass range.

Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 3-Aminobenzaldehyde HCl

Purification

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Processing

Spectral Interpretation

Structure Elucidation

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

